Cas no 2102411-83-4 (8-(Trifluoromethyl)quinoline-6-carboxylic acid)

8-(トリフルオロメチル)キノリン-6-カルボン酸は、分子式C11H6F3NO2で表されるキノリン誘導体です。この化合物は、特に医薬品中間体や有機合成における重要なビルディングブロックとして注目されています。その特徴的な構造は、6位のカルボキシル基と8位のトリフルオロメチル基を有し、高い反応性と分子多様性を提供します。トリフルオロメチル基の強い電子吸引性により、求電子反応や金属触媒反応に適した特性を示します。また、カルボキシル基はエステル化やアミド結合形成など、さらなる修飾が可能です。医薬品開発分野では、生体利用効率の向上や代謝安定性の改善に寄与する可能性が期待されています。

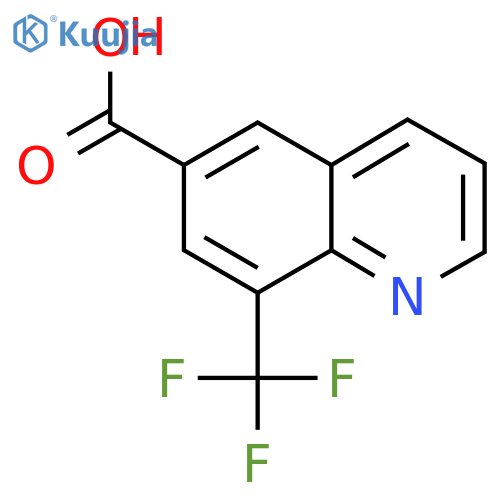

2102411-83-4 structure

商品名:8-(Trifluoromethyl)quinoline-6-carboxylic acid

CAS番号:2102411-83-4

MF:C11H6F3NO2

メガワット:241.166053295135

MDL:MFCD31543786

CID:5085310

PubChem ID:134129724

8-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-(trifluoromethyl)quinoline-6-carboxylic acid

- CJD41183

- K10247

- 8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLICACID

- MFCD31543786

- AS-43991

- SCHEMBL21818954

- DB-141187

- EN300-1451455

- CCXWCDUDVJAFKP-UHFFFAOYSA-N

- 8-(Trifluoromethyl)-6-quinolinecarboxylic acid

- AKOS037644027

- 2102411-83-4

- 8-(Trifluoromethyl)quinoline-6-carboxylic acid

-

- MDL: MFCD31543786

- インチ: 1S/C11H6F3NO2/c12-11(13,14)8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17)

- InChIKey: CCXWCDUDVJAFKP-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(C(=O)O)=CC2=CC=CN=C12)(F)F

計算された属性

- せいみつぶんしりょう: 241.03506292g/mol

- どういたいしつりょう: 241.03506292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 50.2

8-(Trifluoromethyl)quinoline-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1105056-100mg |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 95% | 100mg |

$1500 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2511-5G |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 95% | 5g |

¥ 14,968.00 | 2023-03-15 | |

| Enamine | EN300-1451455-100mg |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 100mg |

$1106.0 | 2023-09-29 | ||

| Enamine | EN300-1451455-10000mg |

8-(trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 10000mg |

$5405.0 | 2023-09-29 | ||

| Aaron | AR01JXDD-250mg |

8-(Trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 98% | 250mg |

$287.00 | 2025-02-11 | |

| Ambeed | A822406-1g |

8-(Trifluoromethyl)quinoline-6-carboxylic acid |

2102411-83-4 | 98% | 1g |

$746.0 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1251009-250mg |

8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |

2102411-83-4 | 98% | 250mg |

$290 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1251009-250mg |

8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |

2102411-83-4 | 98% | 250mg |

$290 | 2025-02-27 | |

| abcr | AB542690-250 mg |

8-(Trifluoromethyl)quinoline-6-carboxylic acid; . |

2102411-83-4 | 250MG |

€634.90 | 2022-07-28 | ||

| eNovation Chemicals LLC | Y1251009-250mg |

8-(TRIFLUOROMETHYL)QUINOLINE-6-CARBOXYLIC ACID |

2102411-83-4 | 98% | 250mg |

$290 | 2024-06-05 |

8-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2102411-83-4 (8-(Trifluoromethyl)quinoline-6-carboxylic acid) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2102411-83-4)8-(Trifluoromethyl)quinoline-6-carboxylic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):151.0/241.0/671.0